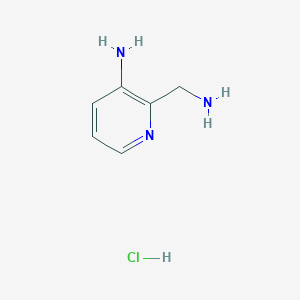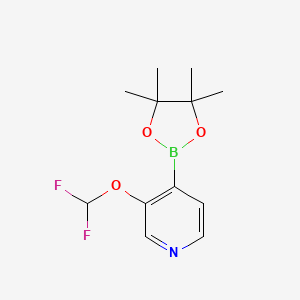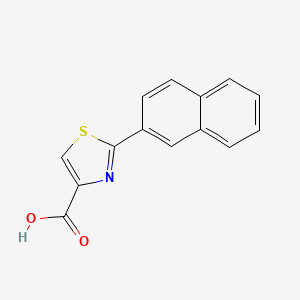
Bis(2,3,4,5-tetrachlorobenzoyl) Peroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,3,4,5-tetrachlorobenzoyl) Peroxide is an organic peroxide compound known for its role as a radical initiator in polymerization reactions. It is a white crystalline solid that is sensitive to heat and friction, making it a useful but potentially hazardous chemical in industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis(2,3,4,5-tetrachlorobenzoyl) Peroxide can be synthesized through the reaction of 2,3,4,5-tetrachlorobenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction typically requires careful control of temperature and pH to ensure the formation of the desired peroxide compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure safety and efficiency. The process often includes steps such as purification and stabilization to produce a high-purity product suitable for use in various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2,3,4,5-tetrachlorobenzoyl) Peroxide primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate polymerization reactions, making the compound valuable in the production of polymers.
Common Reagents and Conditions: The decomposition of this compound is typically induced by heat or light. Common reagents used in reactions involving this compound include solvents like benzene and catalysts that can facilitate the generation of free radicals.
Major Products Formed: The primary products formed from the decomposition of this compound are free radicals, which can then react with monomers to form polymers. The specific products depend on the nature of the monomers and the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Bis(2,3,4,5-tetrachlorobenzoyl) Peroxide has a wide range of applications in scientific research, particularly in the fields of chemistry and materials science. It is used as a radical initiator in the polymerization of various monomers, leading to the production of polymers with specific properties. Additionally, it is employed in the synthesis of other organic compounds and in studies related to radical chemistry.
Wirkmechanismus
The mechanism of action of Bis(2,3,4,5-tetrachlorobenzoyl) Peroxide involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These radicals can then initiate chain reactions, leading to the formation of polymers or other chemical products. The molecular targets and pathways involved in these reactions are primarily related to the interaction of the radicals with monomers or other reactive species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Benzoyl Peroxide
- Di-tert-butyl Peroxide
- Acetyl Peroxide
Comparison: Compared to other peroxides like Benzoyl Peroxide and Di-tert-butyl Peroxide, Bis(2,3,4,5-tetrachlorobenzoyl) Peroxide is unique due to its specific chlorine substitutions, which can influence its reactivity and the properties of the resulting polymers. The presence of chlorine atoms can affect the stability and decomposition behavior of the compound, making it suitable for specific applications where controlled radical generation is required.
Eigenschaften
Molekularformel |
C14H2Cl8O4 |
|---|---|
Molekulargewicht |
517.8 g/mol |
IUPAC-Name |
(2,3,4,5-tetrachlorobenzoyl) 2,3,4,5-tetrachlorobenzenecarboperoxoate |
InChI |
InChI=1S/C14H2Cl8O4/c15-5-1-3(7(17)11(21)9(5)19)13(23)25-26-14(24)4-2-6(16)10(20)12(22)8(4)18/h1-2H |
InChI-Schlüssel |
ZRPIJDHHDWNUIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OOC(=O)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


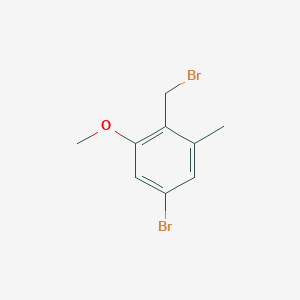
![5-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13662110.png)
![1H-Pyrazolo[3,4-b]pyridine 7-oxide](/img/structure/B13662119.png)
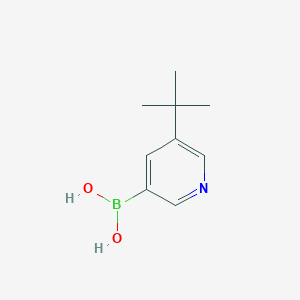
![Furo[2,3-b]pyridin-6-ylmethanol](/img/structure/B13662139.png)

![2-[(Methylthio)methyl]thiazole-4-carboxylic Acid](/img/structure/B13662152.png)
![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbaldehyde](/img/structure/B13662156.png)
![4-fluoro-2-[4-[[4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol](/img/structure/B13662160.png)


